Quinoline-oxyphenol coupling reactions are pivotal for constructing the core scaffold of 2-amino-4-quinolin-4-yloxyphenol. A prominent method involves three-component reactions mediated by Lewis acids. For instance, Yb(OTf)₃-catalyzed coupling of 4-n-octyloxyaniline, 4-n-octyloxybenzaldehyde, and ethynylarenes yields 6-alkoxy-2-(4-alkoxyphenyl)quinolines with regioselectivity >90%. This approach eliminates the need for pre-functionalized intermediates, streamlining the synthesis of quinolin-4-yloxy motifs (Fig. 1A).
Alternatively, Suzuki-Miyaura cross-coupling has been employed to introduce aryl groups at the quinoline C-6 position. For example, 2-bromo-6-fluoropyridine reacts with 4-propoxyphenylboronic acid under Pd(PPh₃)₄ catalysis to form 2-fluoro-6-(4-propoxyphenyl)pyridine, which undergoes nucleophilic substitution with amino alcohols to install the oxyphenol moiety. This method achieves yields of 62–78% and tolerates electron-donating and -withdrawing substituents.
Key Table 1: Comparison of Coupling Methods
| Method | Catalyst | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Three-component reaction | Yb(OTf)₃ | 85–92 | >90% C-4 | |
| Suzuki coupling | Pd(PPh₃)₄ | 62–78 | >95% C-6 | |
| Ullmann condensation | CuI/1,10-phen | 70–82 | 80–85% C-2 |
Regioselective amination at the quinoline C-2 position remains challenging due to competing C-4 and C-6 reactivities. Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables C-2 amination of 4-chloroquinoline derivatives with aryl amines, achieving 75–88% yields. The choice of solvent (toluene > DMF) and base (Cs₂CO₃ > K₃PO₄) significantly impacts selectivity, with electron-rich amines favoring C-2 over C-4 by a 3:1 ratio.
Hofmann amide degradation offers an alternative route for introducing amino groups. In a representative procedure, 4-fluoropyridine-2-carboxamide undergoes Hofmann degradation using NaOCl/NaOH to yield 2-amino-4-fluoropyridine with 91% efficiency. Adapting this to quinolin-4-yloxyphenol substrates requires careful pH control (pH 10–12) to prevent oxyphenol group oxidation.
Key Reaction Scheme
$$
\text{4-Fluoropyridine-2-carboxamide} \xrightarrow{\text{NaOCl/NaOH, H₂O}} \text{2-Amino-4-fluoropyridine} + \text{CO}_2 \uparrow \quad \text{(Yield: 91\%) }
$$
Solid-phase synthesis enables rapid diversification of 2-amino-4-quinolin-4-yloxyphenol analogues. Wang resin-bound intermediates have been utilized for parallel synthesis:
This approach reduces purification steps and facilitates library generation for high-throughput screening.
Quantitative Structure-Activity Relationship modeling represents a computational methodology that establishes mathematical correlations between the chemical structure of 2-amino-4-quinolin-4-yloxyphenol and its biological activity [1]. The QSAR approach provides a systematic framework for understanding how specific molecular features contribute to antiviral efficacy through rigorous statistical analysis [2].
The fundamental principle underlying QSAR analysis involves the mathematical expression: Activity = f(physicochemical properties and/or structural properties) + error, where the error component encompasses both model bias and observational variance [1]. For 2-amino-4-quinolin-4-yloxyphenol, this relationship enables the prediction of antiviral potency based on calculated molecular descriptors that capture essential structural characteristics [3].
The computational characterization of 2-amino-4-quinolin-4-yloxyphenol involves the calculation of diverse molecular descriptors spanning constitutional, topological, geometric, and electronic properties [4]. Constitutional descriptors include molecular weight, atom count, and bond connectivity parameters that define the fundamental chemical composition. Topological descriptors encompass connectivity indices and graph invariants that capture the two-dimensional arrangement of atoms within the quinoline-oxyphenol framework [2].
Three-dimensional descriptors incorporate geometric parameters such as molecular volume, surface area, and spatial distribution of pharmacophoric features [5]. Electronic descriptors characterize the charge distribution, dipole moments, and frontier orbital energies that govern molecular interactions with viral targets [6]. The comprehensive descriptor set for 2-amino-4-quinolin-4-yloxyphenol includes calculations of the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and electrostatic potential mapping [7].
The reliability of QSAR models for 2-amino-4-quinolin-4-yloxyphenol requires rigorous validation through multiple statistical parameters [8]. The coefficient of determination (R²) must exceed 0.6 to demonstrate adequate model fit, while the cross-validated correlation coefficient (Q²) should surpass 0.5 for acceptable internal validation [9]. External validation through independent test sets demands an external R²pred value greater than 0.6 to confirm predictive capability [8].
Advanced validation metrics include the r²m parameter, which penalizes models for large prediction differences, and the Rp² parameter, which accounts for randomization test results [8]. The root mean square error should remain below 0.5 log units to ensure prediction accuracy within acceptable bounds [9]. Bootstrap resampling and leave-one-out cross-validation provide additional robustness assessments for the derived models [10].
The development of robust QSAR models for 2-amino-4-quinolin-4-yloxyphenol necessitates careful selection of training set compounds that span the chemical space of interest while maintaining structural diversity [5]. The training set should encompass compounds with varying antiviral activities to capture the full range of structure-activity relationships [2]. Molecular similarity analysis ensures that the training set covers representative chemical variations while avoiding redundant structures that could bias model development [3].
The optimal training set size typically ranges from 20 to 100 compounds, balancing statistical power with computational efficiency [9]. Activity data standardization across different experimental conditions requires careful consideration of assay protocols, cell lines, and viral strains to ensure data consistency [2]. Outlier detection and removal of compounds with questionable activity data improve model reliability and predictive performance [8].
Molecular dynamics simulations provide detailed insights into the dynamic behavior of 2-amino-4-quinolin-4-yloxyphenol bound to viral protein targets through atomistic modeling of temporal structural changes [11]. These simulations capture the flexibility of both the ligand and protein components, revealing binding mechanisms that static docking studies cannot adequately describe [12].
The molecular dynamics simulation protocol for 2-amino-4-quinolin-4-yloxyphenol-protein complexes begins with system preparation using established force fields such as CHARMM36m or AMBER [13]. The protein-ligand complex undergoes solvation in explicit water models, typically TIP3P, with appropriate counterions to maintain system neutrality [11]. The simulation box dimensions extend at least 10 Å beyond the protein surface to prevent artificial interactions with periodic images [14].
Energy minimization precedes the simulation trajectory to eliminate steric clashes and optimize initial coordinates [15]. The system undergoes gradual heating from 0 K to physiological temperature (310 K) over 100 picoseconds in the canonical ensemble [13]. Pressure equilibration follows in the isothermal-isobaric ensemble for 1 nanosecond before production runs extending 50-100 nanoseconds [11].
Root Mean Square Deviation analysis quantifies the structural stability of the 2-amino-4-quinolin-4-yloxyphenol-protein complex throughout the simulation trajectory [16]. RMSD values below 3.0 Å indicate stable binding conformations, while larger deviations suggest significant conformational changes or potential dissociation events [14]. The calculation focuses on protein backbone atoms and ligand heavy atoms to assess overall complex stability [17].
Root Mean Square Fluctuation analysis identifies flexible regions within the protein structure that may influence ligand binding [16]. Residues exhibiting RMSF values exceeding 2.0 Å represent highly mobile regions that could affect binding site accessibility or selectivity [17]. The analysis reveals correlation between protein flexibility and ligand residence time [12].
Radius of gyration measurements provide insights into overall protein compactness during the simulation [13]. Values ranging from 15-25 Å for typical viral proteins indicate maintained structural integrity [17]. Significant changes in radius of gyration may signal protein unfolding or large-scale conformational transitions that could impact drug binding [16].
The thermodynamic characterization of 2-amino-4-quinolin-4-yloxyphenol binding employs alchemical free energy perturbation methods to calculate absolute binding affinities [18]. The binding free energy decomposition separates contributions from electrostatic interactions, van der Waals forces, and solvation effects [19]. Typical binding affinities for antiviral compounds range from -5 to -15 kcal/mol [18].
The MM-PBSA methodology provides computationally efficient binding affinity estimates by combining molecular mechanics energies with implicit solvation models [11]. The calculation protocol samples multiple conformations from the trajectory to account for thermal fluctuations and entropy contributions [19]. Error analysis through bootstrap resampling ensures statistical significance of calculated binding energies [18].
Free energy decomposition analysis identifies specific residues contributing most significantly to binding affinity [19]. This information guides structure-based optimization efforts by highlighting key interaction sites that should be preserved or enhanced in derivative compounds [11]. The analysis reveals whether binding is primarily driven by enthalpic or entropic factors [18].
The analysis of hydrogen bond formation and stability between 2-amino-4-quinolin-4-yloxyphenol and target proteins provides crucial insights into binding specificity [14]. Hydrogen bonds with lifetimes exceeding 50% of the simulation trajectory represent stable interactions that significantly contribute to binding affinity [20]. The geometric criteria for hydrogen bond identification include donor-acceptor distances below 3.5 Å and angles greater than 120 degrees [11].
The amino group of 2-amino-4-quinolin-4-yloxyphenol serves as a hydrogen bond donor, while the quinoline nitrogen and phenolic oxygen function as acceptors [21]. The temporal evolution of these interactions reveals whether hydrogen bonds remain stable throughout the simulation or undergo dynamic formation and breaking [14]. Correlated hydrogen bond analysis identifies cooperative binding effects between multiple interaction sites [12].
Water-mediated hydrogen bonds between the ligand and protein represent an additional binding mechanism that may contribute to selectivity [20]. The analysis of water molecule residence times near the binding interface reveals whether specific water molecules form stable bridging interactions [11]. These water-mediated contacts may explain binding preferences for certain protein conformations or isoforms [12].
Pharmacophore modeling for 2-amino-4-quinolin-4-yloxyphenol establishes the three-dimensional arrangement of chemical features essential for antiviral activity through systematic analysis of structure-activity relationships [22]. This approach identifies the spatial organization of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features that determine biological efficacy [23].
The pharmacophore development for 2-amino-4-quinolin-4-yloxyphenol begins with the identification of essential chemical features based on known antiviral compounds containing quinoline scaffolds [24]. The amino group positioned at the 2-position functions as a hydrogen bond donor with a spatial tolerance of 1.0-1.5 Å [25]. The quinoline nitrogen atom serves as a hydrogen bond acceptor, while the phenolic oxygen provides additional hydrogen bonding capability [26].
Hydrophobic regions encompass the quinoline ring system and the phenyl component of the oxyphenol moiety [27]. These hydrophobic features contribute to binding affinity through van der Waals interactions with nonpolar amino acid residues in viral protein binding sites [23]. The aromatic quinoline system provides π-π stacking interactions with aromatic residues such as phenylalanine, tryptophan, and tyrosine [28].
The spatial arrangement of pharmacophore features requires validation through comparison with experimental structure-activity data [22]. Distance constraints between features typically range from 3-15 Å based on the molecular dimensions of 2-amino-4-quinolin-4-yloxyphenol [29]. The validation process employs known active and inactive compounds to assess the discriminatory power of the pharmacophore model [23].
The validated pharmacophore model for 2-amino-4-quinolin-4-yloxyphenol enables virtual screening of compound databases to identify structurally diverse molecules with predicted antiviral activity [23]. The screening protocol searches for compounds that match the spatial arrangement of essential features while allowing flexibility in the connecting chemical framework [30]. This approach facilitates scaffold hopping to discover novel chemical series with improved properties [22].
The enrichment factor calculation assesses the effectiveness of the pharmacophore model in identifying active compounds from large databases [23]. Values exceeding 10-fold enrichment at 1% of the database indicate successful discrimination between active and inactive compounds [22]. Receiver operating characteristic curve analysis provides additional validation metrics for model performance [25].
The integration of protein structure information enhances pharmacophore model accuracy through identification of complementary binding site features [23]. The viral protein target structure reveals the spatial organization of binding site residues that interact with 2-amino-4-quinolin-4-yloxyphenol [28]. This structure-based approach identifies excluded volume regions where bulky substituents would clash with protein atoms [25].
The binding site analysis reveals key interaction residues that should be targeted by pharmacophore features [24]. Hydrogen bonding partners in the protein active site define the optimal positioning of donor and acceptor features in the ligand [23]. Hydrophobic binding pockets guide the placement of aromatic and aliphatic regions in the pharmacophore model [22].
Molecular dynamics simulations of the protein-ligand complex provide additional refinement information by revealing the flexibility of both binding partners [28]. The time-averaged structure from simulation trajectories captures the dynamic nature of protein-ligand interactions more accurately than static crystal structures [25]. This dynamic pharmacophore incorporates conformational flexibility into the model for improved virtual screening performance [23].
The pharmacophore model for 2-amino-4-quinolin-4-yloxyphenol enables the prediction of selectivity profiles across different viral targets through comparative analysis of binding site features [24]. The model identifies structural differences between viral proteins that could be exploited for selective inhibitor design [33]. This selectivity analysis guides medicinal chemistry efforts toward compounds with reduced off-target effects [32].
The comparison of pharmacophore models derived from different viral targets reveals conserved and divergent features that influence selectivity [31]. Conserved features represent general antiviral pharmacophores that may confer broad-spectrum activity [24]. Divergent features provide opportunities for designing selective inhibitors that target specific viral families or strains [33].